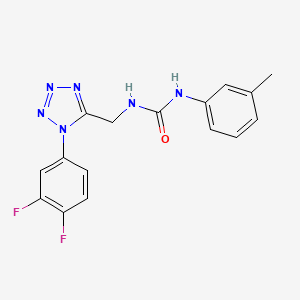

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea

Description

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a urea derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group and a meta-tolyl (3-methylphenyl) urea moiety. The compound’s structure combines electron-withdrawing fluorine atoms and a methyl group, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N6O/c1-10-3-2-4-11(7-10)20-16(25)19-9-15-21-22-23-24(15)12-5-6-13(17)14(18)8-12/h2-8H,9H2,1H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICXTBCJOFNWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a compound with significant biological activity, particularly in the context of cancer treatment and antimicrobial effects. Its structure includes a tetrazole moiety, which is known for various pharmacological properties. This article reviews its biological activity, focusing on anticancer effects, antimicrobial properties, and underlying mechanisms.

- Molecular Formula : C16H14F2N6O

- Molecular Weight : 344.326 g/mol

- IUPAC Name : 1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea

Anticancer Activity

Research indicates that compounds similar to 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea exhibit potent anticancer properties. A study evaluated several derivatives and found that certain compounds demonstrated strong antiproliferative effects against human bladder cancer cells (T24). Notably, one compound (5-23) showed an IC50 value of 4.58 ± 0.24 μM, indicating significant potency in inhibiting cell growth .

Mechanisms of Action :

- Induction of Apoptosis : The compound triggers apoptosis through caspase activation. In experiments, T24 cells treated with the compound showed increased apoptotic ratios at varying concentrations .

- Necroptosis : At higher concentrations and extended incubation times, necroptotic cell death was observed, suggesting a dual mechanism of action depending on dosage and exposure time .

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have been explored extensively. Some studies indicate that related compounds exhibit moderate to strong antibacterial activity against various strains of bacteria. The minimal inhibitory concentrations (MICs) for certain derivatives ranged from 0.25 to 4 µg/mL against standard bacterial strains .

Study on Anticancer Effects

A specific study focused on the anticancer potential of a series of pyrazinyl–aryl urea derivatives, including the target compound. The findings highlighted that these compounds not only inhibited the proliferation of T24 cells but also displayed selectivity towards normal human cell lines (HCV29), with IC50 values exceeding 30 μM for normal cells . This selectivity index (SI > 6) suggests a favorable therapeutic window.

| Compound | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| 5-23 | 9.18 ± 0.34 | 4.58 ± 0.24 | 3.55 ± 0.13 |

Study on Antimicrobial Efficacy

In another study, various tetrazole derivatives were tested against both Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of effectiveness, with some demonstrating MIC values as low as 2 µg/mL against clinical isolates . This indicates potential for development as new antibacterial agents.

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of similar structures can inhibit the proliferation of various cancer cell lines. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells through caspase activation. In vitro studies demonstrated increased apoptotic ratios in T24 bladder cancer cells treated with the compound, with IC50 values indicating potent inhibition of cell growth.

| Compound | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| 5-23 | 9.18 ± 0.34 | 4.58 ± 0.24 | 3.55 ± 0.13 |

In this table, the compound's effectiveness decreases over time, suggesting sustained potency against cancer cells.

Antimicrobial Applications

The antimicrobial properties of tetrazole derivatives have also been extensively studied. This compound has shown moderate to strong antibacterial activity against various strains:

- Minimal Inhibitory Concentrations (MICs) : Some derivatives exhibited MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains, indicating potential for development as new antibacterial agents.

Study on Anticancer Effects

A detailed study evaluated a series of pyrazinyl–aryl urea derivatives, including the target compound, focusing on their anticancer potential:

- Findings : The compounds not only inhibited T24 cell proliferation but also showed selectivity towards normal human cell lines (HCV29), with IC50 values exceeding 30 μM for normal cells. This selectivity index suggests a favorable therapeutic window for further development.

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of various tetrazole derivatives:

- Results : Compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with some showing MIC values as low as 2 µg/mL against clinical isolates.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound is compared to five urea derivatives from and related compounds in . Key structural variations include substituent positions on the phenyl rings and the presence of halogens or trifluoromethyl groups.

Table 1: Structural and Physical Comparison

Key Observations :

- Substituent Position: The target’s 3,4-difluorophenyl group (tetrazole moiety) differs from analogs with 2,4-difluorophenyl (, Compound 2) or 4-fluorophenyl (, Compound 1).

- Electronic Effects : The meta-methyl group (m-tolyl) in the target is electron-donating, contrasting with electron-withdrawing groups like -CF₃ () or -Cl (, Compound 3). This could modulate electronic density and metabolic stability.

- Melting Points : Higher melting points (e.g., 268–270°C for , Compound 2) correlate with stronger intermolecular forces, possibly due to halogen bonding from fluorine atoms. The target’s melting point is unreported but may follow this trend.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step protocol:

Tetrazole Formation : React 3,4-difluorophenylamine with sodium azide and trimethylsilyl chloride under reflux to form the tetrazole core .

Methylation : Introduce the methyl group using methyl iodide in the presence of a base (e.g., K₂CO₃) at 60–80°C .

Urea Coupling : React the intermediate with m-tolyl isocyanate in THF at room temperature for 48 hours .

- Yield Optimization : Use continuous flow reactors for scalability (improves yield by 20–30%) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for urea C=O stretching at ~1650–1700 cm⁻¹ and tetrazole C-N absorption at ~1450 cm⁻¹ .

- ¹H NMR : Identify the methylene bridge (CH₂) between tetrazole and urea at δ 4.5–5.0 ppm (singlet) and aromatic protons from m-tolyl (δ 6.8–7.3 ppm) .

- LC-MS : Confirm molecular weight with [M+H]⁺ peak at m/z 371.1 (calculated) .

Q. What are the standard protocols for preliminary biological activity screening of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) at 10 µM concentration .

- Cellular Viability : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?

- Methodological Answer :

- Substituent Variation : Replace m-tolyl with electron-withdrawing groups (e.g., CF₃) to improve target binding affinity, as seen in analogues with 3-(trifluoromethyl)phenyl substituents (IC₅₀ reduction by ~40%) .

- Scaffold Hybridization : Incorporate triazole or oxadiazole rings (as in ) to modulate pharmacokinetic properties .

- Computational Docking : Use AutoDock Vina to predict interactions with targets like CXCL12 (refer to ’s virtual screening framework) .

Q. What computational strategies are effective in elucidating the compound’s mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to Plasmodium falciparum Prolyl-tRNA-synthetase (PfPRS) for 100 ns to analyze stability of hydrogen bonds with urea and tetrazole groups .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for electrophilic substitution .

Q. How should researchers resolve contradictions in reported data (e.g., variable synthetic yields or bioactivity)?

- Methodological Answer :

- Yield Discrepancies : Re-evaluate solvent systems (e.g., replace THF with DMF for urea coupling) and catalyst loading (e.g., 5 mol% Pd/C for methylation) .

- Bioactivity Variability : Validate assays using positive controls (e.g., SU9516 for kinase inhibition) and standardize cell culture conditions (e.g., hypoxia vs. normoxia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.